molecular formula C26H22N4O3 B2505726 3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-98-3

3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2505726
CAS No.: 1207036-98-3
M. Wt: 438.487
InChI Key: VUEMDZRWTNTCHD-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a 3,4-dimethylphenyl substituent at position 3 and a 1,2,4-oxadiazole ring linked via a methyl group at position 1. The quinazoline-dione core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The oxadiazole moiety, particularly the 1,2,4-oxadiazole isomer, is known to enhance pharmacokinetic properties such as metabolic stability and bioavailability due to its electron-deficient aromatic character . A patent by Impact Therapeutics (2019) details synthetic routes for analogous 1-(arylmethyl)quinazoline-2,4-diones, suggesting industrial relevance .

Properties

CAS No.

1207036-98-3

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-22-10-5-4-9-21(22)25(31)30(26(29)32)20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3

InChI Key

VUEMDZRWTNTCHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anti-inflammatory properties based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against various Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • Antibacterial Activity :
    • The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance, it demonstrated inhibition zone values ranging from 10 to 12 mm with Minimum Inhibitory Concentration (MIC) values of 75 to 80 mg/mL compared to standard antibiotics like ampicillin .
    • Notably, compounds with oxadiazole moieties showed enhanced activity against Candida albicans, with inhibition zones exceeding those of reference drugs .
  • Table of Antimicrobial Activity :
CompoundBacteria/FungiInhibition Zone (mm)MIC (mg/mL)
3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dioneStaphylococcus aureus10–1275–80
Escherichia coli10–1275–80
Candida albicans1180

Antiviral Activity

The antiviral properties of quinazoline derivatives have also been explored. Some studies indicated that related compounds displayed significant inhibitory effects against viruses such as vaccinia and adenovirus.

Key Findings:

  • Certain derivatives exhibited EC50 values significantly lower than reference drugs. For example, one compound demonstrated an EC50 value of 1.7 μM against vaccinia virus . This suggests that structural modifications in the quinazoline framework can enhance antiviral efficacy.

Anti-inflammatory Activity

Quinazoline derivatives are also being investigated for their anti-inflammatory properties.

Key Findings:

  • Compounds derived from quinazoline have shown promise in reducing inflammation markers in vitro. For instance, one study reported that a derivative inhibited nitric oxide synthesis and interleukin-6 secretion in murine macrophages without causing immunotoxicity . This positions the compound as a potential candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by their structural components.

Key Insights:

  • The integration of specific moieties such as triazole and oxadiazole at strategic positions on the quinazoline ring has been shown to enhance antimicrobial activity . This observation underscores the importance of molecular hybridization in developing more effective therapeutic agents.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial properties, comparable to standard antibiotics .

Key Findings:

  • Compounds demonstrated moderate to high activity against bacterial strains like Staphylococcus aureus and Escherichia coli.
  • Structure-activity relationship (SAR) studies suggested that modifications at specific positions on the quinazoline scaffold could enhance antimicrobial efficacy.

Antioxidant Properties

The antioxidant potential of quinazoline derivatives has also been investigated. Compounds were assessed for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that some derivatives possess notable antioxidant activities, making them candidates for further development in oxidative stress-related conditions .

Case Study 1: Tyrosinase Inhibition

Research focused on the design and synthesis of phenylamino quinazolinone derivatives aimed at inhibiting tyrosinase activity—a key enzyme in melanin production. The synthesized compounds showed promising inhibitory effects with IC50 values comparable to established inhibitors like kojic acid. Molecular docking studies revealed critical interactions between the compounds and active site residues of tyrosinase .

CompoundIC50 Value (µM)Mechanism of Action
Compound A29.9Mixed-type inhibition
Compound B36.5Competitive inhibition

Case Study 2: Antibacterial Efficacy

A study evaluated a series of quinazoline derivatives for their antibacterial activity against standard strains using the Agar well diffusion method. Among the tested compounds, some exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 131570
Compound 151275

Comparison with Similar Compounds

B. 3’-Substituted-2-Aryl-5-Methyl-5’-Thioxo-4,4’-bi-4H-Oxadiazol-3(1'H,2H)-ones ()

  • Core Structure : Bicyclic oxadiazole-thione vs. quinazoline-dione.
  • Key Substituents : Thione group at position 5’ vs. methyl group on oxadiazole.
  • Activity: Derivatives show antinociceptive and anticancer activities, attributed to the electron-withdrawing thione group .
  • Inference : The absence of a thione group in the target compound may reduce cytotoxicity but improve metabolic stability.
Physicochemical Properties
Property Target Compound Thieno-Pyrimidine-Dione Bicyclic Oxadiazole
LogP (Predicted) ~3.8 (high lipophilicity) ~4.2 ~2.5
Aqueous Solubility Low (oxadiazole/quinazoline core) Very low Moderate (thione group)
Metabolic Stability High (stable oxadiazole) Moderate Low (thione oxidation)

Q & A

Q. What synthetic strategies are effective for constructing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anthranilic acid derivatives with urea or its analogs under reflux conditions in polar solvents like DMF or DMSO. For example, N'-acyl hydrazides can undergo cyclization in phosphorous oxychloride (POCl₃) to form the oxadiazole ring, followed by alkylation with chloromethyl-oxadiazole intermediates to introduce the m-tolyl substituent . Key steps include temperature control (~100–120°C) and purification via column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to identify proton environments and confirm substituent connectivity (e.g., methyl groups on the phenyl ring at δ ~2.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • IR spectroscopy : Detection of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) in the quinazoline-dione moiety .

Q. What preliminary biological assays are recommended for screening this compound?

Initial screening should focus on target-agnostic assays:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity : MTT assays using human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR analysis should systematically modify substituents:

  • Quinazoline core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance antimicrobial activity .
  • Oxadiazole moiety : Replace m-tolyl with halogenated aryl groups (e.g., 3-bromophenyl) to improve target binding via hydrophobic interactions .
  • Alkyl linker : Shorten the methylene bridge between oxadiazole and quinazoline to reduce conformational flexibility and increase potency . Methodology: Parallel synthesis of analogs followed by dose-response assays and molecular docking to predict binding modes.

Q. What experimental approaches resolve contradictions in reported biological data for similar compounds?

Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Purity validation : Use HPLC (≥95% purity) with photodiode array detection to rule out confounding impurities .
  • Orthogonal assays : Confirm enzyme inhibition (e.g., DHFR for antimicrobial activity) via fluorometric assays alongside cell-based studies .

Q. How can mechanistic studies elucidate this compound’s interaction with bacterial targets?

  • Enzyme inhibition assays : Test inhibition of dihydrofolate reductase (DHFR) or DNA gyrase using purified enzymes and spectrophotometric monitoring of NADPH oxidation .
  • Molecular dynamics (MD) simulations : Model ligand binding to DHFR active sites (e.g., PDB: 1DHF) to identify critical residues (e.g., Asp27, Leu28) for hydrogen bonding .
  • Resistance profiling : Serial passage experiments under sub-MIC conditions to detect mutation hotspots via whole-genome sequencing .

Methodological Design Considerations

Q. What in silico tools are suitable for predicting this compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Docking software : AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., Protein Data Bank) .

Q. How should researchers design controls to validate synthesis reproducibility?

  • Internal standards : Include a known quinazoline derivative (e.g., raltitrexed) in HPLC runs to calibrate retention times .
  • Negative controls : Synthesize the core structure without oxadiazole substitution to isolate functional group contributions .

Data Analysis and Reporting

Q. What statistical methods are appropriate for dose-response data analysis?

  • Nonlinear regression : Fit sigmoidal curves (variable slope) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare means across analogs (e.g., Tukey’s HSD for p < 0.05 significance) .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELX .
  • Electron density maps : Analyze torsion angles (e.g., between oxadiazole and quinazoline planes) to confirm steric feasibility .

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